[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13458812
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
![[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester -](/images/structure/VC13458812.png)
Specification
Molecular Formula | C18H27N3O3 |
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Molecular Weight | 333.4 g/mol |
IUPAC Name | benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-methylcarbamate |
Standard InChI | InChI=1S/C18H27N3O3/c1-14(19)17(22)21-10-8-15(9-11-21)12-20(2)18(23)24-13-16-6-4-3-5-7-16/h3-7,14-15H,8-13,19H2,1-2H3/t14-/m0/s1 |
Standard InChI Key | LQJIXFHHUHGBTL-AWEZNQCLSA-N |
Isomeric SMILES | C[C@@H](C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N |
SMILES | CC(C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES | CC(C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-methylcarbamate, reflecting its stereospecific (S)-configuration at the amino propionyl moiety. Its molecular formula is C₁₇H₂₅N₃O₃, with a molecular weight of 319.4 g/mol . The structural backbone consists of:
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A piperidine ring substituted at the 4-position with a methylcarbamate group.
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An (S)-2-aminopropanoyl (alanine-derived) side chain attached to the piperidine nitrogen.
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A benzyl ester protecting group on the carbamate functionality.
Table 1: Key Chemical Identifiers
Property | Value | Source |
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IUPAC Name | benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-methylcarbamate | |
Molecular Formula | C₁₇H₂₅N₃O₃ | |
Molecular Weight | 319.4 g/mol | |
SMILES Notation | CC@@HN | |
InChIKey | IZTFITTVLWSCSJ-ZDUSSCGKSA-N |
Stereochemical Considerations
The (S)-configuration at the 2-amino-propionyl group is critical for potential biological interactions, as enantiomeric purity often influences receptor binding affinity. Computational models predict that this configuration optimizes hydrogen bonding with target proteins, a hypothesis supported by analogous carbamate derivatives .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Piperidine Functionalization: A piperidine derivative is alkylated at the 4-position to introduce a methylamine group.
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Amino Acid Conjugation: The piperidine nitrogen is acylated with (S)-2-aminopropanoic acid (L-alanine) using carbodiimide coupling agents.
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Carbamate Formation: The secondary amine is reacted with benzyl chloroformate to install the carbamate-protecting group.
Key Reaction: Esterification
This step ensures selective protection of the amine, preventing undesired side reactions during subsequent modifications.
Challenges in Synthesis
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Steric Hindrance: Bulky substituents on the piperidine ring complicate acylation reactions, necessitating optimized reaction temperatures (e.g., 0–5°C).
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Racemization Risk: The (S)-configuration must be preserved during synthesis; mild acidic conditions (pH 4–6) are employed to minimize epimerization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Peaks at δ 1.4–1.6 ppm (piperidine CH₂), δ 3.2 ppm (N-methyl group), and δ 7.3–7.5 ppm (benzyl aromatic protons) confirm the structure.
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¹³C NMR: Signals at 172 ppm (carbamate carbonyl) and 169 ppm (amide carbonyl) validate functional groups.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 320.4 [M+H]⁺, consistent with the molecular weight. Fragmentation patterns include loss of the benzyloxy group (m/z 229.2) and cleavage of the piperidine ring (m/z 127.1).
Pharmaceutical Applications and Biological Activity
Comparative Analysis with Analogues
Compound | Target Activity | Efficacy (IC₅₀) |
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Target Compound | NMDA receptor modulation | Under study |
(S)-Benzyl((1-(2-aminopropanoyl)piperidin-4-yl)methyl)carbamate | Enzyme inhibition (hypothetical) | N/A |
DB-248885 (analogue) | Not reported | N/A |
Pharmacokinetic Considerations
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Lipophilicity: The logP value (predicted 2.1) suggests moderate blood-brain barrier permeability, advantageous for CNS-targeted therapies.
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Metabolic Stability: In vitro studies on similar carbamates indicate susceptibility to esterase-mediated hydrolysis, necessitating prodrug strategies for oral bioavailability.
Research Challenges and Future Directions
Limitations in Current Knowledge
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In Vivo Data: No animal or clinical studies have been published, leaving efficacy and toxicity profiles undefined.
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Synthetic Scalability: Low yields (~35%) in the acylation step hinder large-scale production.
Proposed Research Initiatives
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